Fimasartan

Descripción general

Descripción

Fimasartán es un antagonista del receptor de angiotensina II (ARB) no peptídico que se utiliza principalmente para el tratamiento de la hipertensión y la insuficiencia cardíaca. Se comercializa bajo el nombre de marca Kanarb por Boryung Pharmaceuticals. Fimasartán bloquea selectivamente el receptor de angiotensina II tipo 1 (AT1), inhibiendo así los efectos vasoconstrictores y secretores de aldosterona de la angiotensina II .

Aplicaciones Científicas De Investigación

Fimasartán tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los efectos de los ARB en las reacciones químicas y las interacciones moleculares.

Biología: Se investiga por sus efectos en las vías de señalización celular y la expresión génica relacionadas con la hipertensión y las enfermedades cardiovasculares.

Medicina: Se estudia ampliamente por su potencial terapéutico en el tratamiento de la hipertensión, la insuficiencia cardíaca y las afecciones cardiovasculares relacionadas. .

Industria: Se utiliza en el desarrollo de nuevas formulaciones farmacéuticas y terapias combinadas con otros agentes antihipertensivos

Mecanismo De Acción

Fimasartán ejerce sus efectos al bloquear selectivamente el receptor de angiotensina II tipo 1 (AT1). La angiotensina II normalmente se une a este receptor, causando vasoconstricción y secreción de aldosterona, lo que aumenta la presión arterial. Al antagonizar el receptor AT1, Fimasartán evita estas acciones, lo que lleva a vasodilatación, reducción de la secreción de aldosterona, aumento de la natriuresis y, en última instancia, una reducción de la presión arterial .

Compuestos similares:

Losartán: Otro ARB con un mecanismo de acción similar pero menor potencia y duración de acción más corta en comparación con Fimasartán.

Valsartán: Similar a Fimasartán pero difiere en su estructura química y perfil farmacocinético.

Olmesartán: Otro ARB con una estructura química diferente pero efectos terapéuticos similares.

Singularidad de Fimasartán: Fimasartán es único debido a su mayor potencia, mayor duración de acción y mayor selectividad para el receptor AT1 en comparación con otros ARB. También tiene un perfil de seguridad favorable y ha demostrado beneficios adicionales, como efectos antiinflamatorios y protectores de órganos en estudios preclínicos .

Análisis Bioquímico

Biochemical Properties

Fimasartan is a selective angiotensin receptor 1 (AR1) inhibitor . It acts to lower blood pressure by inhibiting vasoconstriction . This compound binds to and antagonizes AR1, preventing vasoconstriction and reducing aldosterone secretion to increase natriuresis . This leads to a reduction in blood volume, producing an anti-hypertensive effect .

Cellular Effects

This compound’s primary cellular effect is the inhibition of the angiotensin II receptor, which leads to vasodilation and a decrease in blood volume . This can influence cell function by reducing the workload on the heart and decreasing blood pressure .

Molecular Mechanism

This compound’s mechanism of action involves binding to and antagonizing the angiotensin II receptor 1 (AR1) . This prevents vasoconstriction and reduces aldosterone secretion, leading to increased natriuresis . Together, these effects produce an anti-hypertensive effect .

Temporal Effects in Laboratory Settings

The half-life of elimination for this compound is 7-10 hours . This means that the effects of this compound can be observed over a relatively long period, making it suitable for once-daily dosing .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the sources, this compound has been found to be safe when administered with hydrochlorothiazide (a diuretic) in clinical trials .

Metabolic Pathways

This compound is primarily catabolized by cytochrome P450 isoform 3A . This metabolic pathway could potentially interact with other drugs metabolized by the same enzyme, leading to drug-drug interactions .

Transport and Distribution

This compound is predominantly eliminated through fecal and biliary excretion . Urinary excretion of this compound is less than 3% 24 hours after administration , indicating that this compound does not undergo significant renal excretion .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the sources. Given its mechanism of action, it is likely that this compound interacts with the angiotensin II receptor, which is located on the cell membrane .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de Fimasartán implica varios pasos clave:

Formación del Intermediario II: La sal de pentamidina hidrocloruro se obtiene a partir de valeronirilo, seguido de una reacción de cierre de anillo con diacet succínico ácido diéster etílico. Este intermedio se somete a amidación para formar 2-(2-butil-normal-4-hidroxi-6-metilpirimidin-5-base)-N,N-dimetil acetamida (Intermediario II).

Tiocarbonilación: El Intermediario II se tiocarbonila luego usando el reactivo de Lawesson para formar 2-(2-butil-normal-4-hidroxi-6-metilpirimidin-5-base)-N,N-dimetil tioacetamida (Intermediario III).

N-Alquilación y desprotección: El Intermediario III se somete a N-alquilación y desprotección para producir Fimasartán.

Métodos de producción industrial: La producción industrial de Fimasartán generalmente involucra las mismas rutas sintéticas pero a mayor escala, con optimizaciones para rendimiento, pureza y rentabilidad. El proceso incluye un control preciso de las condiciones de reacción, como la temperatura, el pH y el uso de solventes para garantizar una alta selectividad y eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones: Fimasartán experimenta varias reacciones químicas, que incluyen:

Oxidación: Fimasartán puede oxidarse en condiciones específicas para formar sus derivados correspondientes de sulfóxido o sulfona.

Reducción: Las reacciones de reducción pueden convertir Fimasartán de nuevo a su forma tioamida.

Sustitución: Fimasartán puede experimentar reacciones de sustitución nucleofílica, particularmente en el anillo tetrazol.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden usar nucleófilos como aminas o tioles en condiciones básicas.

Productos principales:

Productos de oxidación: Derivados de sulfóxido y sulfona.

Productos de reducción: Forma tioamida de Fimasartán.

Productos de sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado

Comparación Con Compuestos Similares

Losartan: Another ARB with a similar mechanism of action but lower potency and shorter duration of action compared to Fimasartan.

Valsartan: Similar to this compound but differs in its chemical structure and pharmacokinetic profile.

Olmesartan: Another ARB with a different chemical structure but similar therapeutic effects.

Uniqueness of this compound: this compound is unique due to its higher potency, longer duration of action, and greater selectivity for the AT1 receptor compared to other ARBs. It also has a favorable safety profile and has shown additional benefits such as anti-inflammatory and organ-protective effects in preclinical studies .

Propiedades

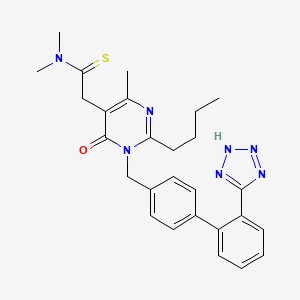

IUPAC Name |

2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N7OS/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEROGPZOLAFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=S)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179460 | |

| Record name | Fimasartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Angiotensin II activates AR1 leading to vasoconstriction and increased noradrenaline release which further increases vasoconstriction via action at α1-adrenergic receptors. It also stimulates secretion of aldosterone which acts to increase sodium and water reabsorption in the renal tubules. Fimasartan bind to and antagonizes AR1 preventing vasoconstriction and reducing aldosterone secretion to increase natriuresis leading to a reduction in blood volume. Together these effects produce an anti-hypertensive effect. | |

| Record name | Fimasartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

247257-48-3 | |

| Record name | Fimasartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247257-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fimasartan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247257483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fimasartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fimasartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FIMASARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P58222188P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

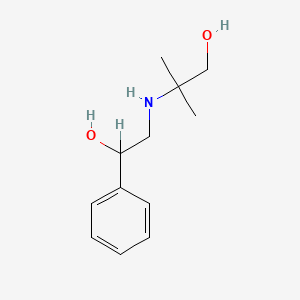

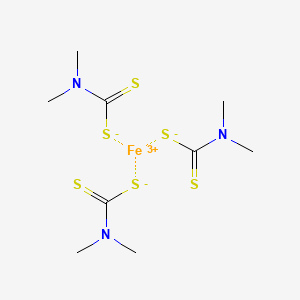

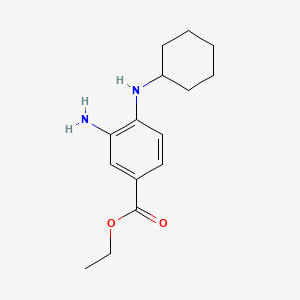

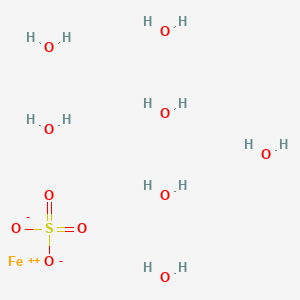

Feasible Synthetic Routes

Q1: What is the primary molecular target of Fimasartan?

A1: this compound acts as a selective antagonist of the angiotensin II type 1 (AT1) receptor. [, ]

Q2: How does this compound interact with the AT1 receptor?

A2: this compound exhibits slow dissociation and irreversible binding to the AT1 receptor. In vitro studies using membrane fractions of HEK-293 cells demonstrated a Kd value of 0.03 nM and a half-life (T1/2) of 63.7 minutes for this interaction. []

Q3: What are the downstream effects of this compound's interaction with the AT1 receptor?

A3: By blocking the AT1 receptor, this compound inhibits the actions of angiotensin II, a peptide hormone that plays a key role in regulating blood pressure and electrolyte balance. This blockade results in vasodilation, reduces aldosterone secretion, and ultimately leads to a decrease in blood pressure. [, ]

Q4: Does this compound influence the release of catecholamines in the adrenal medulla?

A4: Studies in spontaneously hypertensive rats (SHRs) have shown that this compound can inhibit catecholamine secretion evoked by various stimuli, including angiotensin II itself, cholinergic agonists, and membrane depolarizers. This inhibitory effect appears to be mediated by blocking sodium and calcium influx into adrenal chromaffin cells, potentially through AT1 receptor blockade. []

Q5: How is this compound absorbed and distributed in the body?

A5: this compound is rapidly absorbed after oral administration, reaching maximum plasma concentrations within approximately 1-2 hours. [, ]

Q6: What is the bioavailability of this compound?

A6: this compound has an oral bioavailability of 18.6 ± 7.2% in humans and 32.7-49.6% in rats. [, ]

Q7: How is this compound metabolized?

A7: this compound is relatively stable metabolically, with over 90% of the circulating drug found in its parent form in plasma. [, ] One identified metabolite is desulfo-fimasartan, though it represents a small proportion of the drug exposure. [] Glucuronidation, primarily mediated by the enzyme UGT1A3, also contributes to this compound metabolism. []

Q8: What are the primary routes of this compound elimination?

A8: Fecal elimination and biliary excretion are the major routes of this compound elimination. Urinary elimination accounts for less than 3%. [, ]

Q9: How does renal function affect this compound pharmacokinetics?

A9: While this compound exhibits low urinary excretion, studies indicate that patients with renal impairment experience increased systemic exposure to the drug compared to healthy individuals. This increase is primarily attributed to higher relative bioavailability in patients with compromised renal function. []

Q10: Does this compound interact with other medications?

A12: Yes, this compound has been shown to interact with several medications. For example, co-administration with ketoconazole or rifampicin can significantly increase this compound systemic exposure. These interactions are thought to be mediated by the inhibition of drug transporters such as OATP1B1. []

Q11: Does this compound affect the pharmacokinetics of rosuvastatin?

A14: Studies have shown no clinically relevant pharmacokinetic interactions between this compound and rosuvastatin, suggesting their safe co-administration. [, ]

Q12: What about the interaction between this compound and amlodipine?

A15: Co-administration of this compound and amlodipine did not result in clinically significant alterations in the systemic exposure of either drug, suggesting their safe use in combination. []

Q13: What is this compound's efficacy in reducing blood pressure?

A16: this compound effectively lowers blood pressure in various experimental models and patient populations. In both animals and humans, this compound demonstrated a potent and long-lasting antihypertensive effect, comparable to other angiotensin II receptor blockers. [, , , , , ]

Q14: Does this compound offer any protective effects in cardiovascular disease?

A17: Preclinical studies suggest that this compound might exert protective effects against cardiovascular diseases. For instance, in a zebrafish model of heart failure, this compound improved hemodynamic parameters, reduced apoptotic cell death, and increased survival rates. [] Further research is needed to confirm these findings in humans.

Q15: Does this compound impact renal inflammation and fibrosis?

A18: In a mouse model of unilateral ureteral obstruction, this compound administration attenuated renal inflammation and fibrosis. These effects were associated with the inhibition of the renin-angiotensin system, reduced expression of NADPH oxidases (NOXs), and upregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, suggesting a potential role for this compound in protecting against renal injury. []

Q16: What is the safety profile of this compound?

A19: this compound has demonstrated a favorable safety profile in clinical trials and observational studies. The incidence of adverse events was generally low and comparable to other angiotensin receptor blockers. [, , , ]

Q17: What is the chemical structure of this compound?

A20: this compound is a pyrimidinone derivative with the chemical name 2-butyl-5-dimethylaminothiocarbonylmethyl-6-methyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]pyrimidin-4(3H)-one. []

Q18: Are there any fixed-dose combinations of this compound available?

A21: Yes, fixed-dose combination formulations containing this compound with other antihypertensive agents like amlodipine and rosuvastatin have been developed and shown to exhibit comparable pharmacokinetic profiles to the individual drugs administered concurrently. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.